
2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hydroxytyrosol 3’-Glucuronide is a phenolic glycoside derived from hydroxytyrosol, a major phenolic compound found in extra virgin olive oil. This compound is known for its potent antioxidant properties and is a significant metabolite in the human body following the consumption of hydroxytyrosol-rich foods. It plays a crucial role in the bioavailability and metabolism of hydroxytyrosol, contributing to its health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxytyrosol 3’-Glucuronide typically involves the glucuronidation of hydroxytyrosol. This process can be catalyzed by UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to hydroxytyrosol . The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and specific pH and temperature settings to optimize enzyme activity.
Industrial Production Methods
Industrial production of 3’-Hydroxytyrosol 3’-Glucuronide can be achieved through biotechnological methods, utilizing microbial or enzymatic systems to catalyze the glucuronidation process. These methods are preferred due to their efficiency and sustainability compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxytyrosol 3’-Glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to hydroxytyrosol.
Substitution: It can participate in substitution reactions where the glucuronide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent systems to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include hydroxytyrosol, quinones, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3’-Hydroxytyrosol 3’-Glucuronide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Hydroxytyrosol 3’-Glucuronide involves its antioxidant activity, where it scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells. It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway, which are involved in inflammation and cellular stress responses . Additionally, it influences the expression of genes related to antioxidant defense and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Hydroxytyrosol: The parent compound, known for its potent antioxidant properties.
Tyrosol: Another phenolic compound found in olive oil with similar but less potent antioxidant effects.
Oleuropein: A glycoside found in olive leaves, known for its anti-inflammatory and cardioprotective properties.
Uniqueness
3’-Hydroxytyrosol 3’-Glucuronide is unique due to its enhanced bioavailability and stability compared to hydroxytyrosol. Its glucuronide conjugation allows for better absorption and prolonged circulation in the human body, making it a more effective antioxidant and therapeutic agent .
Properties
Molecular Formula |
C14H18O9 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H18O9/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14-19H,3-4H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 |
InChI Key |
CPHMFZSEPDNJAZ-BYNIDDHOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)
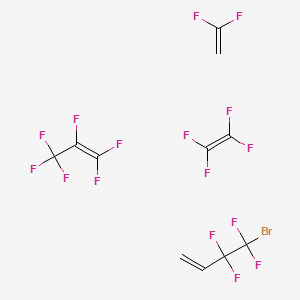
![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)

![methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13416196.png)
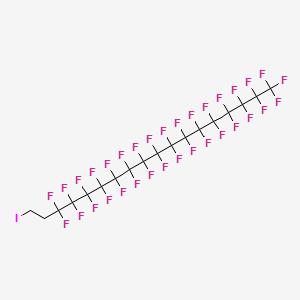
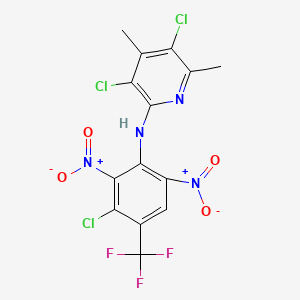

![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
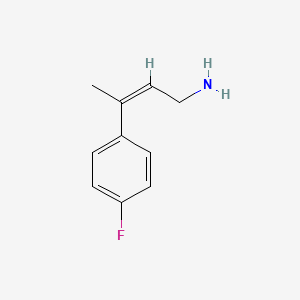
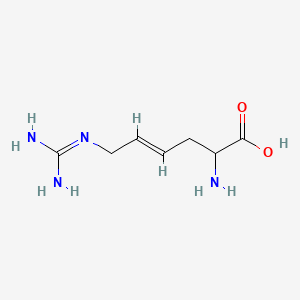
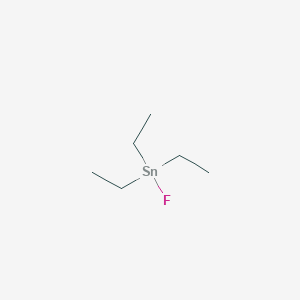
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)

